molecular formula C11H11IO5 B2897152 (2-Ethoxy-4-formyl-6-iodophenoxy)acetic acid CAS No. 428482-36-4

(2-Ethoxy-4-formyl-6-iodophenoxy)acetic acid

Cat. No.: B2897152
CAS No.: 428482-36-4
M. Wt: 350.108
InChI Key: MAIBSQYOMMRGNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Ethoxy-4-formyl-6-iodophenoxy)acetic acid (CAS# 428482-36-4) is a useful research chemical . It has a molecular weight of 350.11 and a molecular formula of C11H11IO5 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C11H11IO5 . The InChI representation of the molecule is InChI=1S/C11H11IO5/c1-2-16-9-4-7 (5-13)3-8 (12)11 (9)17-6-10 (14)15/h3-5H,2,6H2,1H3, (H,14,15) .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 350.11, a molecular formula of C11H11IO5, and an InChI representation of InChI=1S/C11H11IO5/c1-2-16-9-4-7 (5-13)3-8 (12)11 (9)17-6-10 (14)15/h3-5H,2,6H2,1H3, (H,14,15) .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

A study focused on the synthesis of 1,3,4-thiadiazole derivatives of a closely related compound, 2-(4-formyl-2-methoxyphenoxy) acetic acid, which showed significant antimicrobial activities against several strains of microbes. This research highlights the potential of derivatives of phenoxyacetic acid compounds in the development of new antimicrobial agents (Noolvi, Patel, Kamboj, & Cameotra, 2016).

Metal Complexation Studies

Another investigation into metal phenoxyalkanoic acid interactions provided insights into the crystal structures of complexes formed by derivatives of phenoxyacetic acid. This study demonstrates the chemical versatility and the potential of these compounds in creating complex structures with metals, which could be relevant in various fields including catalysis and material science (O'reilly, Smith, Kennard, & Mak, 1987).

Anti-Mycobacterial Agents

Research has also been conducted on the condensation of 2-(4-formyl-2-methoxyphenoxy) acetic acid with various ketones to produce chalcones, which were then evaluated for their anti-mycobacterial activities against Mycobacterium tuberculosis. This demonstrates the compound's relevance in the search for new treatments against tuberculosis (Yar, Siddiqui, & Ali, 2006).

Pharmacokinetic Studies

While the direct application of "(2-Ethoxy-4-formyl-6-iodophenoxy)acetic acid" in pharmacokinetics was not found in the searched literature, related studies on the analysis of compounds like octaethylene glycol monodecyl ether in rat plasma indicate the importance of understanding how derivatives of phenoxyacetic acid and similar compounds behave in biological systems (Kim et al., 2017).

Chiral Auxiliary Compounds

The use of hydroxyphosphinylacetic acid as a chiral auxiliary compound for amines and alcohols signifies another dimension of research, where derivatives of phenoxyacetic acid contribute to the field of stereochemistry and enantioselective synthesis (Majewska, 2019).

Properties

IUPAC Name

2-(2-ethoxy-4-formyl-6-iodophenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IO5/c1-2-16-9-4-7(5-13)3-8(12)11(9)17-6-10(14)15/h3-5H,2,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIBSQYOMMRGNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)I)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.